REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH2:15])=[CH:4][CH:3]=1.[NH2:17][C:18](N)=[O:19].O>CN1C(=O)CCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:15][C:18](=[O:19])[N:17]=2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
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164.5 g
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Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C1=C(C=CC=C1)N)=O
|
Name
|
|
Quantity
|
72.09 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CN1CCCC1=O
|
Name
|
|
Quantity
|
2 L
|
Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
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The solution is cooled
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Type
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FILTRATION
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Details
|
The product is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product is purified by recrystallization
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(NC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |